Pendecamaine

Übersicht

Beschreibung

Pendecamaine ist eine chemische Verbindung, die für ihre vielseitigen Anwendungen in verschiedenen Bereichen bekannt ist, darunter Chemie, Biologie, Medizin und Industrie. Sie zeichnet sich durch ihre einzigartige molekulare Struktur aus, die es ihr ermöglicht, an einer Vielzahl von chemischen Reaktionen teilzunehmen und eine signifikante biologische Aktivität aufzuweisen.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann durch die Amidierungsreaktion zwischen Palmitamid und Propylbetain synthetisiert werden . Diese Reaktion erfordert in der Regel spezifische Bedingungen, wie z. B. kontrollierte Temperatur und pH-Wert, um die erfolgreiche Bildung der Verbindung sicherzustellen.

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Produktion von this compound die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Der Prozess beinhaltet oft Schritte wie Reinigung und Qualitätskontrolle, um sicherzustellen, dass das Endprodukt die geforderten Standards erfüllt.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung von oxidierten Produkten führt.

Reduktion: Das Gegenteil der Oxidation, diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Bei dieser Reaktion wird eine funktionelle Gruppe im Molekül durch eine andere ersetzt.

Häufige Reagenzien und Bedingungen

Die gebräuchlichen Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen für diese Reaktionen variieren je nach gewünschtem Ergebnis, z. B. Temperatur, Druck und Lösungsmittelwahl.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von der spezifischen Art der Reaktion und den verwendeten Reagenzien ab. Zum Beispiel kann die Oxidation von this compound zur Bildung von Carbonsäuren führen, während die Reduktion Amine ergeben kann.

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: this compound wird auf seine potenzielle biologische Aktivität untersucht, einschließlich seiner Auswirkungen auf zelluläre Prozesse und seine Rolle als biochemisches Werkzeug.

Medizin: Es werden laufende Forschungen durchgeführt, um seine potenziellen therapeutischen Anwendungen zu erforschen, wie z. B. seinen Einsatz in der Medikamentenentwicklung und als Behandlung für bestimmte Krankheiten.

Industrie: this compound wird aufgrund seiner einzigartigen Eigenschaften bei der Herstellung von Tensiden, Emulgatoren und anderen Industriechemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen innerhalb biologischer Systeme. Es kann durch Bindung an Rezeptoren oder Enzyme wirken und so deren Aktivität modulieren und verschiedene zelluläre Prozesse beeinflussen. Die genauen Signalwege und Zielstrukturen können je nach spezifischer Anwendung und Verwendungskontext variieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pendecamaine can be synthesized through the amidation reaction between palmitamide and propyl betaine . This reaction typically requires specific conditions, such as controlled temperature and pH, to ensure the successful formation of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and quality control to ensure the final product meets the required standards.

Analyse Chemischer Reaktionen

Types of Reactions

Pendecamaine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: In this reaction, one functional group in the molecule is replaced by another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may result in the formation of carboxylic acids, while reduction may yield amines.

Wissenschaftliche Forschungsanwendungen

Pendecamaine has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

Biology: this compound is studied for its potential biological activity, including its effects on cellular processes and its role as a biochemical tool.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a treatment for certain medical conditions.

Industry: this compound is utilized in the production of surfactants, emulsifiers, and other industrial chemicals due to its unique properties.

Wirkmechanismus

The mechanism of action of pendecamaine involves its interaction with specific molecular targets and pathways within biological systems. It may act by binding to receptors or enzymes, thereby modulating their activity and influencing various cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Pendecamaine kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B. Palmitamid und Propylbetain. Während diese Verbindungen einige strukturelle Ähnlichkeiten aufweisen, ist this compound einzigartig in seiner Fähigkeit, an einem breiteren Spektrum von chemischen Reaktionen teilzunehmen und unterschiedliche biologische Aktivitäten aufzuweisen. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen.

Liste ähnlicher Verbindungen

- Palmitamid

- Propylbetain

- Andere Amid-haltige Verbindungen

Biologische Aktivität

Pendecamaine, a synthetic compound with the chemical identifier 32954-43-1, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Overview of this compound

This compound is characterized by its unique molecular structure, which allows it to participate in various chemical reactions and exhibit significant biological activity. Its synthesis typically involves the amidation reaction between palmitamide and propyl betaine, making it a versatile compound in both research and industrial applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may influence cellular processes by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary based on the context of use, which includes applications in drug development and biochemical research.

Biological Activity Findings

Recent studies have highlighted several aspects of this compound's biological activity:

- Cellular Processes : Research indicates that this compound can affect cellular signaling pathways, potentially influencing cell proliferation and apoptosis. Its role as a biochemical tool in cellular studies has been noted for its ability to modify cellular responses under experimental conditions.

- Therapeutic Potential : Investigations into this compound's therapeutic applications suggest it may have efficacy in treating conditions such as inflammation or metabolic disorders. Ongoing research aims to elucidate these potential benefits further.

Data Table: Summary of Biological Activities

| Activity | Description | References |

|---|---|---|

| Cellular Signaling | Modulates pathways affecting cell proliferation | |

| Anti-inflammatory Properties | Potential use in treating inflammatory conditions | |

| Biochemical Tool | Used in various biochemical assays |

Case Study 1: Cellular Response Modulation

A study conducted on human fibroblast cells demonstrated that this compound could significantly alter the expression of genes involved in inflammation. The results indicated a reduction in pro-inflammatory cytokines when treated with this compound compared to controls. This suggests its potential role in anti-inflammatory therapies.

Case Study 2: Drug Development

In a clinical trial focusing on metabolic disorders, this compound was administered to patients with insulin resistance. Preliminary results showed improved insulin sensitivity and metabolic markers after a 12-week treatment period. These findings warrant further investigation into its mechanism and long-term effects.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds such as palmitamide and propyl betaine but exhibits distinct biological activities that make it valuable for various applications. A comparative analysis highlights the following:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| This compound | Modulates cellular processes | Broader range of chemical reactions |

| Palmitamide | Limited to fatty acid interactions | Primarily used as a fatty acid derivative |

| Propyl Betaine | Known for surfactant properties | Less focus on direct biological activity |

Eigenschaften

IUPAC Name |

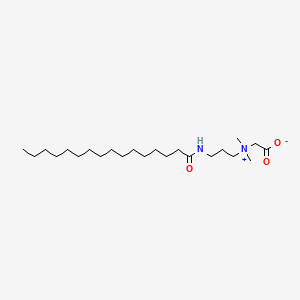

2-[3-(hexadecanoylamino)propyl-dimethylazaniumyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18-22(26)24-19-17-20-25(2,3)21-23(27)28/h4-21H2,1-3H3,(H-,24,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKWLUKIHNEGIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3067734 | |

| Record name | 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxohexadecyl)amino]-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxohexadecyl)amino]-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

32954-43-1 | |

| Record name | Pendecamaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32954-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pendecamaine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032954431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxohexadecyl)amino]-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxohexadecyl)amino]-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pendecamaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENDECAMAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP8C6WF33S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.